![molecular formula C16H23NO2S B5584585 [3-(cyclopropylmethyl)-1-(3-thienylacetyl)piperidin-3-yl]methanol](/img/structure/B5584585.png)
[3-(cyclopropylmethyl)-1-(3-thienylacetyl)piperidin-3-yl]methanol
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to [3-(cyclopropylmethyl)-1-(3-thienylacetyl)piperidin-3-yl]methanol often involves condensation reactions, using bases such as triethylamine in solvents like methylene dichloride. These processes typically result in piperidine derivatives characterized by specific chair conformations and distinct molecular geometries as seen in related compounds (Girish et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds within this class usually crystallizes in monoclinic crystal systems with chair conformations of the piperidine ring. This conformation supports the stability and reactivity of the molecule. The geometry surrounding substituent atoms, like sulfur, typically resembles a distorted tetrahedron, influencing the compound's reactivity and interactions (Benakaprasad et al., 2007).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including methanolysis under different conditions leading to different products based on the reaction environment. The presence of the cyclopropylmethyl and piperidinyl groups contributes to the compound's reactivity, particularly in reactions like methanolysis where the type of substituents and reaction conditions determine the final products (Lim et al., 2002).
properties
IUPAC Name |
1-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c18-12-16(9-13-2-3-13)5-1-6-17(11-16)15(19)8-14-4-7-20-10-14/h4,7,10,13,18H,1-3,5-6,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPANOOAEXAQDCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)(CC3CC3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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